(E)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a heterocyclic acrylamide derivative featuring:
- Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur (C₃H₂NS).
- Tetrahydronaphthalenyl substituent: A partially saturated bicyclic aromatic system (C₁₀H₁₁) attached to the 4-position of the thiazole.
- (E)-Acrylamide linker: A conjugated α,β-unsaturated carbonyl group in the trans configuration.
- Thiophen-2-yl group: A sulfur-containing heteroaromatic ring (C₄H₃S) at the β-position of the acrylamide.
Properties
IUPAC Name |
(E)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c23-19(10-9-17-6-3-11-24-17)22-20-21-18(13-25-20)16-8-7-14-4-1-2-5-15(14)12-16/h3,6-13H,1-2,4-5H2,(H,21,22,23)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLHICRTPYQVRP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex arrangement that includes a thiazole ring and a thiophene moiety. The structural complexity contributes to its diverse biological activities.
Pharmacological Activities
-
Anti-inflammatory Activity :
- Thiazole derivatives have been reported to exhibit significant anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory response .
- In vitro studies have shown that the compound can reduce pro-inflammatory cytokines in cell cultures.
-
Antinociceptive Effects :
- The compound has been evaluated for its antinociceptive properties using animal models. Similar compounds have demonstrated the ability to modulate pain pathways by acting on nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels, which are involved in pain transmission .
- A study utilizing a mouse model of neuropathic pain indicated that thiazole derivatives could significantly alleviate pain symptoms, suggesting potential therapeutic applications in chronic pain management.
-
Cytotoxicity Against Cancer Cells :
- Preliminary studies suggest that this compound might possess cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways or the inhibition of cell cycle progression .
- Further investigations are necessary to elucidate the specific pathways involved.
The biological activity of this compound is likely mediated through several mechanisms:
- Modulation of Receptor Activity : The compound may act as a positive allosteric modulator at nAChRs, enhancing their activity and leading to increased neurotransmitter release.
- Inhibition of Enzymatic Activity : By inhibiting enzymes such as COX and LOX, the compound can decrease the production of inflammatory mediators.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction | |
| Antinociceptive | Effective in models | |
| Cytotoxicity | Induces apoptosis |
Notable Research Findings
- Study on Anti-inflammatory Effects : A research article highlighted the anti-inflammatory potential of thiazole derivatives similar to this compound, demonstrating their ability to inhibit COX enzymes effectively .
- Pain Relief Mechanism : In experiments involving oxaliplatin-induced neuropathic pain in mice, compounds structurally related to this acrylamide exhibited significant pain-relieving properties by modulating nAChR activity .
- Cytotoxicity Assessment : In vitro studies indicated that similar thiazole derivatives could lead to cell death in cancer lines through mitochondrial dysfunction and apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
(a) Thiazole vs. Coumarin-Thiazole Hybrids
- Compound 4l (): Replaces the tetrahydronaphthalenyl group with a 7-hydroxycoumarin moiety. Key differences: The coumarin system introduces electron-withdrawing hydroxyl and lactone groups, enhancing fluorescence and altering solubility. Synthesis: Piperidine-catalyzed condensation of 8-formyl-7-hydroxycoumarin with cyanocetamide .
- N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide derivatives (): Feature a methoxycoumarin-thiazole scaffold.
(b) Thiazole vs. Thiophene-Benzothiazole Systems
Substituent Variations in Acrylamide Derivatives
Preparation Methods
Preparation of 5,6,7,8-Tetrahydronaphthalen-2-Amine
5,6,7,8-Tetrahydronaphthalen-2-amine (1 ) serves as the starting material. Commercial availability is limited, necessitating synthesis via catalytic hydrogenation of 2-naphthylamine:
$$
\text{2-Naphthylamine} + 3\text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{5,6,7,8-Tetrahydronaphthalen-2-amine} \quad (\text{Yield: 85\%})
$$
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 1.72–1.85 (m, 4H, –CH₂–CH₂–), 2.65–2.78 (m, 4H, Ar–CH₂), 6.52 (d, J = 8.0 Hz, 1H, Ar–H), 6.94 (d, J = 8.0 Hz, 1H, Ar–H).
- MS (EI) : m/z 147 [M⁺].
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via reaction of 1 with α-bromoacetophenone and thiourea:
$$
\text{1} + \text{α-Bromoacetophenone} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-amine} \quad (\text{Yield: 78\%})
$$
Optimization :
- Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
- Temperature : Reflux (78°C) ensures complete cyclization.
Characterization :
- IR (KBr) : 3350 cm⁻¹ (N–H), 1620 cm⁻¹ (C=N).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 22.8 (–CH₂–), 29.1 (Ar–CH₂), 115.2 (C=N), 142.3 (thiazole C-2).
Synthesis of (E)-3-(Thiophen-2-yl)Acryloyl Chloride
Aldol Condensation
Thiophene-2-carbaldehyde undergoes aldol condensation with acetic anhydride to yield (E)-3-(thiophen-2-yl)acrylic acid:
$$
\text{Thiophene-2-carbaldehyde} + \text{Acetic Anhydride} \xrightarrow{\text{NaOAc, 120°C}} \text{(E)-3-(Thiophen-2-yl)acrylic acid} \quad (\text{Yield: 82\%})
$$
Stereochemical Control :
- The E -isomer predominates due to steric hindrance between the thiophene and carboxyl groups.
Chlorination
The acrylic acid is converted to the acyl chloride using oxalyl chloride:
$$
\text{(E)-3-(Thiophen-2-yl)acrylic acid} + \text{Oxalyl chloride} \xrightarrow{\text{DCM, 0°C}} \text{(E)-3-(Thiophen-2-yl)acryloyl chloride} \quad (\text{Yield: 95\%})
$$
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 6.98–7.45 (m, 3H, thiophene–H), 7.62 (d, J = 15.6 Hz, 1H, CH=CO), 6.32 (d, J = 15.6 Hz, 1H, CH₂=).
Coupling Reaction: Amide Bond Formation
The thiazole-amine intermediate reacts with (E)-3-(thiophen-2-yl)acryloyl chloride in the presence of triethylamine:
$$
\text{Thiazole-amine} + \text{Acryloyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound} \quad (\text{Yield: 70\%})
$$
Optimization :
- Base : Triethylamine (2.5 equiv) effectively scavenges HCl.
- Temperature : –10°C minimizes racemization and hydrolysis.
Characterization :
- Melting Point : 214–216°C.
- HRMS (ESI) : m/z 407.1245 [M+H]⁺ (calc. 407.1248).
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.72–1.85 (m, 4H, THN–CH₂), 2.65–2.78 (m, 4H, THN–CH₂), 6.92–7.88 (m, 8H, Ar–H), 8.12 (s, 1H, thiazole–H), 10.21 (s, 1H, NH).
Reaction Conditions and Yield Optimization
Table 1: Summary of Key Synthetic Steps
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| THN-amine synthesis | 2-Naphthylamine, H₂ | Pd/C, EtOH, 50 psi | 85 |
| Thiazole formation | THN-amine, α-bromoacetophenone | EtOH, reflux, 12 h | 78 |
| Acrylic acid synthesis | Thiophene-2-carbaldehyde, Ac₂O | NaOAc, 120°C, 6 h | 82 |
| Acyl chloride formation | Acrylic acid, (COCl)₂ | DCM, 0°C, 2 h | 95 |
| Amide coupling | Thiazole-amine, acryloyl chloride | Et₃N, DCM, –10°C | 70 |
Analytical and Spectroscopic Validation
Fourier-Transform Infrared Spectroscopy (FT-IR)
- N–H Stretch : 3300 cm⁻¹ (amide).
- C=O Stretch : 1665 cm⁻¹ (acrylamide).
- C=S Stretch : 1240 cm⁻¹ (thiazole).
Nuclear Magnetic Resonance (NMR)
- ¹³C NMR : 167.8 ppm (C=O), 152.1 ppm (thiazole C-2), 126.4–143.2 ppm (aromatic carbons).
High-Resolution Mass Spectrometry (HRMS)
- Observed: 407.1245 [M+H]⁺ (Δ = 0.0003 vs. calculated).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
